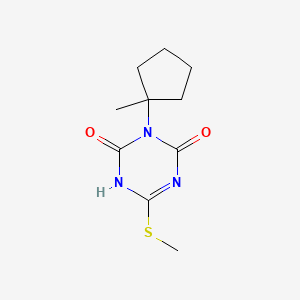

3-(1-Methylcyclopentyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione

Description

3-(1-Methylcyclopentyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is a triazine-dione derivative characterized by a 1,3,5-triazine core substituted at position 3 with a 1-methylcyclopentyl group and at position 6 with a methylsulfanyl (SCH3) moiety. The triazine-dione scaffold is known for its versatility, with substituents dictating physicochemical properties, metabolic stability, and biological activity .

Properties

CAS No. |

51235-22-4 |

|---|---|

Molecular Formula |

C10H15N3O2S |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

3-(1-methylcyclopentyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione |

InChI |

InChI=1S/C10H15N3O2S/c1-10(5-3-4-6-10)13-8(14)11-7(16-2)12-9(13)15/h3-6H2,1-2H3,(H,11,12,14,15) |

InChI Key |

VBMKJCUQXLEORT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)N2C(=O)NC(=NC2=O)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopentylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then cyclized with cyanuric chloride to yield the desired triazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final cyclization. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Partially or fully reduced triazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopentyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s triazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylthio group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical and Spectral Data

Biological Activity

3-(1-Methylcyclopentyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound contribute to its reactivity and interaction with biological systems.

- CAS Number : 51235-22-4

- Molecular Formula : C10H15N3O2S

- Molecular Weight : 241.31 g/mol

- IUPAC Name : 3-(1-methylcyclopentyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione

Structural Features

The compound features a triazine ring substituted with a methylcyclopentyl group and a methylthio group. These substitutions are significant for its biological activity as they influence the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazine ring can modulate the activity of various biological pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : Its structural components allow it to bind effectively to specific receptors, potentially altering their activity.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi:

| Microorganism | Activity |

|---|---|

| Escherichia coli (G-) | Moderate inhibition |

| Staphylococcus aureus (G+) | Strong inhibition |

| Klebsiella pneumoniae (G-) | Weak inhibition |

The mechanism behind this activity often involves disruption of microbial cell walls or interference with metabolic processes.

Anticancer Activity

The anticancer potential of triazine derivatives has been explored in various studies. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

A study highlighted that derivatives similar to this compound exhibited cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 10.5 |

| A549 (lung cancer) | 12.0 |

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazine derivatives:

-

Antimicrobial Efficacy Study :

A recent study evaluated the antibacterial properties of various triazine derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . -

Cancer Cell Proliferation Inhibition :

Another study focused on the anticancer properties of substituted triazines. The results showed that certain derivatives could effectively inhibit the growth of breast and lung cancer cells by inducing apoptosis and disrupting cellular signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.